3-Morpholin-4-ylmethyl-benzylamine
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Overview
Description
3-Morpholin-4-ylmethyl-benzylamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-ylmethyl-benzylamine typically involves the reaction of morpholine with benzylamine under specific conditions. One common method involves the use of a coupling agent to facilitate the reaction between morpholine and benzylamine, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-ylmethyl-benzylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Morpholin-4-ylmethyl-benzylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylmethyl-benzylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar structure but different functional groups.
Benzylamine: Shares the benzylamine moiety but lacks the morpholine ring.
N-Methylmorpholine: Contains the morpholine ring but with a different substitution pattern.
Uniqueness
3-Morpholin-4-ylmethyl-benzylamine is unique due to its combination of the morpholine ring and benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIFAZAIURDZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424408 |
Source
|
Record name | 3-Morpholin-4-ylmethyl-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-83-9 |
Source
|
Record name | 3-Morpholin-4-ylmethyl-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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